![molecular formula C10H20N2O3 B14814166 tert-butyl 2-amino-2-[(2R)-morpholin-2-yl]acetate](/img/structure/B14814166.png)
tert-butyl 2-amino-2-[(2R)-morpholin-2-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Boc-aminomethyl)morpholine is a chemical compound that features a morpholine ring with an aminomethyl group protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-aminomethyl)morpholine typically involves the protection of the aminomethyl group with a Boc group. One common method is to react morpholine with Boc anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for ®-2-(Boc-aminomethyl)morpholine often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
®-2-(Boc-aminomethyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxides.
Reduction: The Boc group can be removed under reductive conditions.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reductive deprotection can be achieved using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of morpholine.
Reduction: Deprotected aminomethyl morpholine.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
®-2-(Boc-aminomethyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-2-(Boc-aminomethyl)morpholine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc group provides stability and protection to the aminomethyl group, allowing for selective reactions. The morpholine ring can interact with various molecular targets, facilitating the formation of desired products.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(Boc-aminomethyl)pyrrolidine
- ®-2-(Boc-aminomethyl)piperidine
- ®-2-(Boc-aminomethyl)azetidine
Uniqueness
®-2-(Boc-aminomethyl)morpholine is unique due to its morpholine ring, which imparts distinct chemical properties compared to other similar compounds. The presence of the Boc-protected aminomethyl group allows for selective reactions and modifications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C10H20N2O3 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-[(2R)-morpholin-2-yl]acetate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)8(11)7-6-12-4-5-14-7/h7-8,12H,4-6,11H2,1-3H3/t7-,8?/m1/s1 |
InChI Key |
WIEJLKYXPBQYQM-GVHYBUMESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C([C@H]1CNCCO1)N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CNCCO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


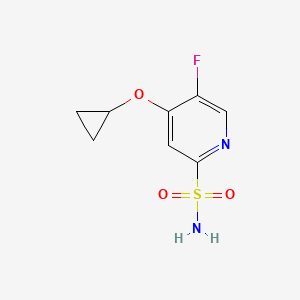
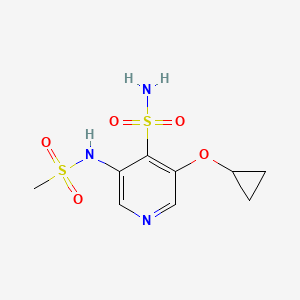
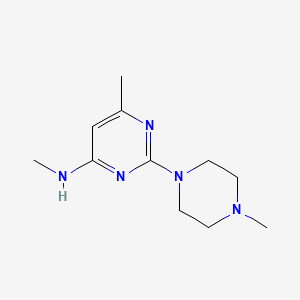
![2-Phenylethyl 4-{2-[(biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14814112.png)
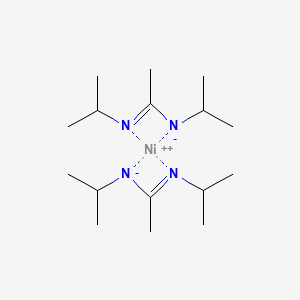
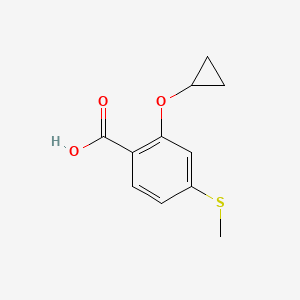
![{3-[(1-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]propyl}amine](/img/structure/B14814123.png)
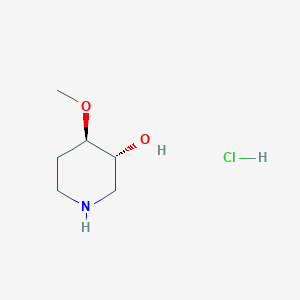
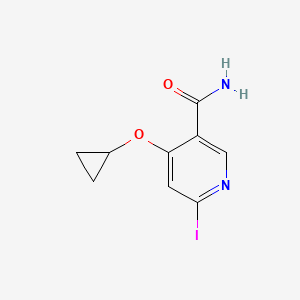
![Methyl 4-[({2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)amino]-4-oxobutanoate](/img/structure/B14814142.png)
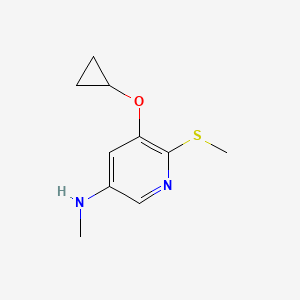

![3,5-dichloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B14814173.png)
![N-{(E)-[4-(diethylamino)phenyl]methylidene}-2-methyl-5-nitroaniline](/img/structure/B14814184.png)
